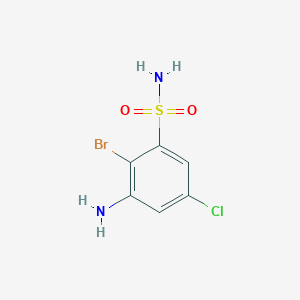

3-Amino-2-bromo-5-chlorobenzene-1-sulfonamide

Description

Properties

IUPAC Name |

3-amino-2-bromo-5-chlorobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrClN2O2S/c7-6-4(9)1-3(8)2-5(6)13(10,11)12/h1-2H,9H2,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTZGJJSOSFBJAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N)Br)S(=O)(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure Elucidation of 3-Amino-2-bromo-5-chlorobenzene-1-sulfonamide

This technical guide provides a comprehensive framework for the structural elucidation of 3-amino-2-bromo-5-chlorobenzene-1-sulfonamide, a substituted aromatic sulfonamide of interest to researchers in medicinal chemistry and drug development. The methodologies detailed herein are designed to provide a self-validating system, ensuring the highest degree of scientific integrity from initial synthesis to final structural confirmation. This document will explain the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction

Substituted benzenesulfonamides are a cornerstone in medicinal chemistry, forming the pharmacophore for a wide array of therapeutic agents.[1][2] The precise arrangement of substituents on the aromatic ring is critical to their biological activity, dictating interactions with target enzymes and receptors.[2][3] Therefore, unambiguous structure determination is a non-negotiable prerequisite for any further investigation or development.

This guide uses this compound as a case study to demonstrate a logical and robust workflow for structure elucidation. The compound's molecular formula is C₆H₆BrClN₂O₂S.[4] We will proceed from a proposed synthesis through a multi-pronged analytical approach, culminating in definitive structural proof.

Part 1: Proposed Synthesis and Purification

A logical synthesis is the first step in understanding the potential structure of a novel compound. A plausible route for the target compound starts from 2-bromo-5-chloroaniline. This approach provides a clear rationale for the expected connectivity of the substituents.

Experimental Protocol: Synthesis

-

Chlorosulfonation of 2-bromo-5-chloroaniline: 2-bromo-5-chloroaniline is reacted with chlorosulfonic acid at a controlled temperature (e.g., 0-5 °C) to introduce the sulfonyl chloride group. The electrophilic chlorosulfonic acid will add to the aromatic ring, with the position directed by the existing substituents.

-

Amination: The resulting 3-amino-2-bromo-5-chlorobenzene-1-sulfonyl chloride is then carefully reacted with aqueous ammonia. This nucleophilic substitution reaction replaces the chloride on the sulfonyl group with an amino group to form the desired sulfonamide.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a crystalline solid suitable for analysis. Phase purity can be confirmed using Powder X-ray Diffraction (PXRD).[5]

Logical Flow of Synthesis

Caption: Proposed synthetic workflow for this compound.

Part 2: Spectroscopic Characterization

A combination of spectroscopic techniques is employed to piece together the molecular structure. Each method provides unique and complementary information.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern, which offers the first confirmation of the elemental composition and clues about the molecule's construction.

-

Expertise & Experience: For sulfonamides, Electrospray Ionization (ESI) is a soft ionization technique that typically yields an abundant protonated molecule ([M+H]⁺), confirming the molecular weight.[6] Tandem MS (MS/MS) is crucial for observing characteristic fragmentation patterns. A key fragmentation pathway for aromatic sulfonamides is the extrusion of sulfur dioxide (SO₂), a loss of 64 Da.[7] The presence of bromine and chlorine will result in a characteristic isotopic pattern for the molecular ion.

| Ion | Expected m/z (for ³⁵Cl, ⁷⁹Br) | Notes |

| [M+H]⁺ | 284.9 | Isotopic pattern will show contributions from ³⁷Cl, ⁸¹Br. |

| [M+H - SO₂]⁺ | 220.9 | Characteristic fragmentation of aromatic sulfonamides.[7] |

| Other Fragments | Varies | Potential loss of NH₃ or halogens. |

-

Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).

-

Chromatography: The sample is injected into a liquid chromatography system to ensure analysis of a pure compound.

-

Mass Analysis: The eluent is directed to an ESI-MS system. Full scan mode is used to identify the protonated molecular ion.

-

Tandem MS: A product ion scan is performed on the [M+H]⁺ ion to induce fragmentation and record the resulting fragment ions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

-

Expertise & Experience: The key is to look for the characteristic vibrations of the sulfonamide and amino groups. The sulfonamide group exhibits strong, distinct asymmetric and symmetric stretching bands for the S=O bonds.[5] The N-H bonds of both the primary amine and the sulfonamide will also show characteristic stretching and bending vibrations.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| -NH₂ (amine) | N-H Stretch (asym/sym) | 3450 - 3300 |

| -SO₂NH₂ | N-H Stretch | 3350 - 3150 |

| Aromatic C-H | C-H Stretch | 3100 - 3000 |

| -NH₂ (amine) | N-H Bend (scissoring) | 1640 - 1600 |

| Aromatic C=C | C=C Stretch | 1600 - 1450 |

| -SO₂NH₂ | S=O Stretch (asym) | 1350 - 1310 |

| -SO₂NH₂ | S=O Stretch (sym) | 1160 - 1140 |

| C-Br | C-Br Stretch | 700 - 500 |

| C-Cl | C-Cl Stretch | 800 - 600 |

Note: These are typical ranges and can be influenced by the electronic environment.[5][8]

-

Sample Preparation: A small amount of the solid, dry sample is placed directly on the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum is collected first and automatically subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule. A suite of 1D and 2D experiments is required for an unambiguous assignment.

-

Expertise & Experience: The substitution pattern on the benzene ring—penta-substituted with only two remaining protons—will lead to a simple ¹H NMR spectrum. The key is to use 2D NMR techniques like HSQC and HMBC to connect these protons to their directly attached carbons and then to neighboring quaternary carbons, respectively. This allows for the complete assembly of the aromatic core.

-

¹H NMR: The two aromatic protons are expected to appear as two distinct singlets (or very narrow doublets with a small ⁴J coupling) due to their isolation from each other. The chemical shifts will be influenced by the surrounding electron-donating (-NH₂) and electron-withdrawing (-SO₂NH₂, -Br, -Cl) groups. The amine (-NH₂) and sulfonamide (-SO₂NH₂) protons will appear as broad singlets that are exchangeable with D₂O.

-

¹³C NMR: Six distinct aromatic carbon signals are expected. Chemical shifts can be estimated based on data from similar substituted anilines.[9][10][11][12] DEPT-135 or an edited HSQC experiment will distinguish between CH carbons and quaternary carbons.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached.[13] This will definitively link the two aromatic proton signals to their corresponding carbon signals.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the cornerstone experiment for mapping the overall structure. It reveals correlations between protons and carbons that are 2 or 3 bonds away.[13][14] By observing the correlations from the two aromatic protons to the neighboring quaternary (non-protonated) carbons, the entire substitution pattern can be pieced together.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. tandfonline.com [tandfonline.com]

- 4. 4-Amino-3-bromo-5-chlorobenzene-1-sulfonamide | C6H6BrClN2O2S | CID 11011569 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. Determination of sulfonamides by liquid chromatography, ultraviolet diode array detection and ion-spray tandem mass spectrometry with application to cultured salmon flesh - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The infrared spectra of some sulphonamides - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 9. rsc.org [rsc.org]

- 10. 2-Bromo-4-chloroaniline | C6H5BrClN | CID 70110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 4-Bromo-2-chloroaniline | C6H5BrClN | CID 610169 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 2-Bromoaniline(615-36-1) 13C NMR [m.chemicalbook.com]

- 13. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 14. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

An In-Depth Technical Guide to 3-Amino-2-bromo-5-chlorobenzene-1-sulfonamide (CAS No. 1340319-74-5)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of 3-Amino-2-bromo-5-chlorobenzene-1-sulfonamide, a halogenated aromatic sulfonamide of interest in medicinal chemistry and synthetic organic chemistry. This guide moves beyond a simple recitation of facts to offer insights into its synthesis, reactivity, and potential applications, grounded in established chemical principles.

Molecular Identity and Physicochemical Properties

This compound is a polysubstituted benzene derivative featuring an amino group, a bromine atom, a chlorine atom, and a sulfonamide group. This unique combination of functional groups imparts a specific set of electronic and steric properties that make it a valuable building block in the synthesis of more complex molecules.

| Property | Value | Source |

| CAS Number | 1340319-74-5 | [1][2] |

| Molecular Formula | C₆H₆BrClN₂O₂S | [3][4] |

| Molecular Weight | 285.55 g/mol | [2][4] |

| IUPAC Name | 3-amino-2-bromo-5-chlorobenzenesulfonamide | [3] |

| Predicted XlogP | 1.1 | [4] |

| Appearance | Solid (predicted) | |

| Purity | Min. 95% (as offered by suppliers) | [2] |

Proposed Synthesis Pathway

While a specific, peer-reviewed synthesis protocol for this compound is not currently available in the literature, a logical and efficient synthetic route can be proposed based on well-established methodologies for the preparation of polysubstituted anilines and sulfonamides.[5][6][7] A plausible retrosynthetic analysis suggests a multi-step process starting from a readily available substituted aniline.

A potential forward synthesis could involve the following key transformations:

-

Protection of the Amine: The amino group of a suitable starting aniline is first protected, commonly through acetylation, to prevent unwanted side reactions in subsequent steps.

-

Chlorosulfonation: The protected aniline undergoes electrophilic aromatic substitution with chlorosulfonic acid to introduce the sulfonyl chloride group.

-

Bromination: Introduction of the bromine atom at the position ortho to the amino group can be achieved through electrophilic bromination.

-

Ammonolysis: The sulfonyl chloride is converted to the sulfonamide by reaction with ammonia.

-

Deprotection: The protecting group on the amine is removed to yield the final product.

Caption: A plausible multi-step synthesis workflow for this compound.

Chemical Reactivity and Potential Applications

The reactivity of this compound is dictated by its multiple functional groups, offering several avenues for further chemical modification. This makes it a versatile intermediate in drug discovery and materials science.

-

Amino Group: The primary amino group is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, and diazotization followed by Sandmeyer or related reactions to introduce a wide range of other functional groups.[6]

-

Sulfonamide Group: The sulfonamide moiety is a key pharmacophore in many "sulfa" drugs, known for their antimicrobial properties.[5] This group can also be involved in hydrogen bonding and coordination with biological targets.

-

Halogen Atoms (Bromo and Chloro): The bromine and chlorine substituents can participate in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Heck), enabling the formation of carbon-carbon and carbon-heteroatom bonds. This is a powerful tool for building molecular complexity.

Given its structural motifs, this compound is a prime candidate for use as a scaffold in the development of novel therapeutic agents. The sulfonamide group is a well-established pharmacophore with a history of use in antibacterial, diuretic, and anticonvulsant drugs. The specific substitution pattern of this molecule could lead to derivatives with unique biological activities.

Caption: Key reactive sites on this compound.

Spectroscopic Characterization (Predicted)

While experimental spectra are not publicly available, computational predictions can provide valuable insights for compound identification.

-

Mass Spectrometry: The isotopic pattern in the mass spectrum would be characteristic due to the presence of bromine and chlorine. A high-resolution mass spectrum would be essential for confirming the elemental composition. PubChemLite predicts a monoisotopic mass of 283.9022 Da.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The aromatic region would show distinct signals for the two aromatic protons. The chemical shifts would be influenced by the electronic effects of the substituents. The amino and sulfonamide protons would appear as broad singlets, and their chemical shifts could be solvent-dependent.

-

¹³C NMR: The spectrum would display six signals for the aromatic carbons, with their chemical shifts indicating the electronic environment created by the various substituents.

-

-

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the amino and sulfonamide groups (typically in the 3200-3500 cm⁻¹ region), S=O stretching of the sulfonamide (around 1350 and 1160 cm⁻¹), and C-Br and C-Cl stretching vibrations in the fingerprint region.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

-

Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.

-

Toxicology: The toxicological properties have not been thoroughly investigated. Aromatic amines and halogenated compounds can be toxic and may cause skin and eye irritation.[8] Avoid contact with skin and eyes, and prevent ingestion and inhalation.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a chemical compound with significant potential as a building block in synthetic and medicinal chemistry. Its polysubstituted nature offers multiple points for chemical modification, enabling the creation of diverse molecular architectures. While there is a lack of extensive published experimental data for this specific compound, its properties and reactivity can be reasonably inferred from the established chemistry of its constituent functional groups. Further research into the synthesis, characterization, and biological evaluation of derivatives of this compound is warranted and could lead to the discovery of novel molecules with valuable applications.

References

-

Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. (2023). PMC. Retrieved from [Link]

-

Sulfa Drugs - a closer look. (2019). Chemistry LibreTexts. Retrieved from [Link]

-

Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. Retrieved from [Link]

-

Electrochemical Synthesis of Sulfonamide Derivatives Based on the Oxidation of 2,5-Diethoxy-4-Morpholinoaniline in the Presence of Arylsulfinic Acids. (2014). The Journal of Organic Chemistry. Retrieved from [Link]

-

Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. (2021). RSC Advances. Retrieved from [Link]

-

synthesis of anilines - YouTube. (2020). Retrieved from [Link]

-

Aniline synthesis by amination (arylation). Organic Chemistry Portal. Retrieved from [Link]

-

Organic Syntheses Procedure. Organic Syntheses. Retrieved from [Link]

-

Reactions for making widely used aniline compounds break norms of synthesis. ResearchGate. Retrieved from [Link]

-

This compound 100mg. Dana Bioscience. Retrieved from [Link]

-

This compound. PubChemLite. Retrieved from [Link]

-

4-Amino-3-bromo-5-chlorobenzene-1-sulfonamide. PubChem. Retrieved from [Link]

-

Synthesis of New Amino Acid-Conjugated Derivatives of a Sulphonamide. Cihan University-Erbil Repository. Retrieved from [Link]

-

2-Bromo-5-chloronitrobenzene. PubChem. Retrieved from [Link]

- Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide. Google Patents.

-

3-Chlorobenzenesulfonamide. PubChem. Retrieved from [Link]

-

Benzenesulfonamide. NIST WebBook. Retrieved from [Link]

-

2-amino-3-bromo-5-chloro-N-(1-cyclopropylethyl)benzamide. PubChem. Retrieved from [Link]

-

2-Amino-3-bromo-5-nitrobenzenesulfonic acid. PubChem. Retrieved from [Link]

-

3-bromo-5-cyanobenzene-1-sulfonamide. PubChemLite. Retrieved from [Link]

Sources

- 1. theclinivex.com [theclinivex.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. PubChemLite - this compound (C6H6BrClN2O2S) [pubchemlite.lcsb.uni.lu]

- 4. 4-Amino-3-bromo-5-chlorobenzene-1-sulfonamide | C6H6BrClN2O2S | CID 11011569 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. youtube.com [youtube.com]

- 7. Aniline synthesis by amination (arylation) [organic-chemistry.org]

- 8. fishersci.com [fishersci.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. fishersci.com [fishersci.com]

Physical and chemical properties of 3-Amino-2-bromo-5-chlorobenzene-1-sulfonamide

Introduction

3-Amino-2-bromo-5-chlorobenzene-1-sulfonamide is a substituted aromatic sulfonamide of significant interest to researchers in medicinal chemistry and drug development. Its multifaceted structure, featuring a sulfonamide moiety, an aniline derivative, and two distinct halogen substituents (bromine and chlorine), presents a unique scaffold for the synthesis of novel therapeutic agents. The sulfonamide group is a well-established pharmacophore found in a wide array of drugs, including antibacterial, anti-inflammatory, and anticancer agents.[1][2][3][4][5] The presence and specific positioning of the halogen atoms can further modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, and introduce the potential for halogen bonding, a significant interaction in drug-receptor binding.[6][7][8][9][10] This guide provides a comprehensive overview of the known and predicted physical and chemical properties of this compound, its likely reactivity, a proposed synthetic route, and its potential applications, offering a valuable resource for scientists working with this and related molecules.

Physicochemical Properties

Table 1: Physicochemical Data of this compound

| Property | Value/Prediction | Source/Method |

| IUPAC Name | 3-Amino-2-bromo-5-chlorobenzenesulfonamide | IUPAC Nomenclature |

| CAS Number | 1340319-74-5 | Chemical Abstracts Service |

| Molecular Formula | C₆H₆BrClN₂O₂S | Elemental Analysis |

| Molecular Weight | 285.54 g/mol | Calculation |

| Appearance | Predicted: Off-white to light brown solid | Analogy to similar compounds |

| Melting Point | Not Experimentally Determined | - |

| Boiling Point | Not Experimentally Determined | - |

| Solubility | Predicted: Sparingly soluble in water; Soluble in organic solvents like DMSO, DMF, and alcohols. | General solubility of sulfonamides |

| pKa | Not Experimentally Determined | - |

Experimental Protocols for Property Determination

For researchers seeking to establish empirical data for this compound, the following standard protocols are recommended.

Protocol 1: Melting Point Determination [11][12][13][14]

-

Ensure the sample is completely dry and finely powdered.

-

Load a small amount of the sample (2-3 mm height) into a capillary tube sealed at one end.

-

Compact the sample by tapping the tube or dropping it through a long glass tube.

-

Place the capillary tube into a calibrated melting point apparatus.

-

If the approximate melting point is unknown, perform a rapid heating run to determine a rough range.

-

For an accurate measurement, use a fresh sample and heat at a slow rate (1-2 °C per minute) starting from about 20 °C below the approximate melting point.

-

Record the temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

Protocol 2: Solubility Assessment [15][16][17][18][19]

-

To a small test tube, add approximately 10 mg of the solid compound.

-

Add 1 mL of the desired solvent (e.g., water, ethanol, DMSO) in small portions, agitating the mixture after each addition.

-

Observe for complete dissolution. If the compound dissolves, it is considered soluble in that solvent.

-

For a more quantitative assessment, a series of solutions with increasing concentrations can be prepared to determine the saturation point.

-

The pH of aqueous solutions should be measured to understand the influence of acidity/basicity on solubility.

Chemical Properties and Reactivity

The reactivity of this compound is governed by its functional groups: the amino group, the sulfonamide group, and the halogen substituents on the aromatic ring.

-

Amino Group: The primary amino group is a strong activating group and is ortho-, para-directing in electrophilic aromatic substitution reactions.[20][21] However, the positions ortho and para to the amino group are already substituted. The amino group can act as a nucleophile, for example, in reactions with acyl chlorides to form amides.

-

Sulfonamide Group: The sulfonamide group is an electron-withdrawing group and is meta-directing.[22] The hydrogen on the sulfonamide nitrogen is acidic and can be deprotonated by a base.

-

Halogen Substituents: The bromine and chlorine atoms are deactivating but ortho-, para-directing. Their presence influences the electron density of the aromatic ring and can be sites for nucleophilic aromatic substitution under certain conditions, although this is generally difficult on an electron-rich ring.

Expected Reactivity

1. Electrophilic Aromatic Substitution: The amino group is the most powerful activating group, while the sulfonamide and halogens are deactivating. The directing effects of the substituents are as follows:

- -NH₂: ortho-, para-directing

- -SO₂NH₂: meta-directing

- -Br: ortho-, para-directing

- -Cl: ortho-, para-directing

Given the existing substitution pattern, further electrophilic substitution is likely to be challenging and may require harsh conditions.

2. Nucleophilic Aromatic Substitution: While generally difficult on electron-rich aromatic rings, the presence of multiple electron-withdrawing groups could potentially facilitate nucleophilic aromatic substitution of one of the halogens under specific, often harsh, reaction conditions (e.g., high temperature, strong nucleophile).

3. Reactions of the Amino Group: The amino group can undergo diazotization when treated with nitrous acid, followed by a variety of Sandmeyer-type reactions to introduce other functional groups. It can also be acylated or alkylated.

4. Reactions of the Sulfonamide Group: The acidic proton on the sulfonamide can be removed by a base, allowing for N-alkylation or N-arylation.

Caption: Key reactivity pathways for this compound.

Proposed Synthesis

A plausible synthetic route for this compound would likely involve a multi-step process starting from a more readily available substituted benzene derivative. A possible retrosynthetic analysis suggests that the functional groups could be introduced sequentially.

Proposed Synthetic Workflow:

-

Chlorosulfonation: Start with 3-bromo-5-chloroaniline. React it with chlorosulfonic acid to introduce the sulfonyl chloride group. The amino group would need to be protected, for example, by acetylation, prior to this step to prevent reaction with chlorosulfonic acid.

-

Ammonolysis: The resulting sulfonyl chloride is then reacted with ammonia to form the sulfonamide.

-

Deprotection: If the amino group was protected, the protecting group is removed in the final step to yield the target compound.

Caption: A proposed synthetic workflow for the target compound.

Spectroscopic Analysis (Predicted)

While experimental spectra are not available, we can predict the key features based on the structure.

¹H NMR Spectroscopy: [23][24][25][26]

-

The aromatic region would likely show two doublets for the two aromatic protons, which are coupled to each other. Their chemical shifts would be influenced by the surrounding substituents.

-

The amino group protons would appear as a broad singlet.

-

The sulfonamide protons would also likely be a broad singlet.

¹³C NMR Spectroscopy: [23][27]

-

Six distinct signals would be expected in the aromatic region (around 110-150 ppm) corresponding to the six non-equivalent carbon atoms of the benzene ring. The carbons attached to the halogens and the sulfonamide group would be shifted downfield.

FT-IR Spectroscopy: [28][29][30][31]

-

Characteristic peaks for the N-H stretching of the primary amine and the sulfonamide group would be observed (around 3300-3500 cm⁻¹).

-

Strong asymmetric and symmetric stretching vibrations for the S=O bonds of the sulfonamide would be present (around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹, respectively).

-

C-N, C-S, C-Cl, and C-Br stretching vibrations would also be present in the fingerprint region.

Mass Spectrometry: [32][33][34][35][36][37]

-

The mass spectrum would show a characteristic isotopic pattern for the molecular ion due to the presence of both bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This would result in a cluster of peaks for the molecular ion.

-

Common fragmentation patterns for sulfonamides include the loss of SO₂.[37]

Potential Applications in Research and Drug Development

Substituted benzenesulfonamides are a cornerstone in medicinal chemistry.[1][2][3][4][5] The title compound, with its unique substitution pattern, could serve as a valuable building block or a lead compound in several therapeutic areas:

-

Antimicrobial Agents: The sulfonamide moiety is the basis for sulfa drugs, which inhibit bacterial folic acid synthesis.[3][4]

-

Carbonic Anhydrase Inhibitors: Many sulfonamides are potent inhibitors of carbonic anhydrases, enzymes implicated in glaucoma, certain cancers, and other diseases.[38][39]

-

Anticancer Agents: The sulfonamide scaffold is present in numerous anticancer drugs that target various pathways.

-

Kinase Inhibitors: The structural features of this molecule could be exploited in the design of kinase inhibitors, a major class of cancer therapeutics.

The presence of bromine and chlorine atoms can enhance the lipophilicity of the molecule, potentially improving its cell membrane permeability.[10] Furthermore, these halogens can participate in halogen bonding, a directional non-covalent interaction that can contribute to the binding affinity and selectivity of a drug for its target protein.[6][7][8][9]

Safety and Handling

As with any research chemical for which toxicological data is limited, this compound should be handled with care. The following are general safety precautions based on the known hazards of related aromatic sulfonamides and halogenated anilines:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Toxicity: The toxicity of this specific compound has not been determined. However, related sulfonamides can cause allergic reactions in sensitive individuals.[40] Aromatic amines can be toxic.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound represents a chemical scaffold with considerable potential for the development of new chemical entities in the pharmaceutical and agrochemical industries. While a comprehensive experimental characterization is yet to be published, this guide provides a solid foundation of its predicted properties, reactivity, and potential applications based on established chemical principles and data from analogous structures. It is our hope that this technical guide will serve as a valuable resource for researchers and scientists, stimulating further investigation into this promising molecule.

References

-

Halogen Bond: Its Role beyond Drug–Target Binding Affinity for Drug Discovery and Development. ACS Publications. [Link]

-

Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. ResearchGate. [Link]

-

NMR Spectroscopy of Benzene Derivatives. Moodle. [Link]

-

Experiment 1 - Melting Points. St. Norbert College. [Link]

-

Solubility test for Organic Compounds. [Link]

-

Halogen Bonding: A New Frontier in Medicinal Chemistry. ResearchGate. [Link]

-

Do Sulfonamides Interact with Aromatic Rings? VU Research Portal. [Link]

-

The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Preprints.org. [Link]

-

Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. [Link]

-

Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. ACS Publications. [Link]

-

Melting Point Determination Procedure. Chemistry LibreTexts. [Link]

-

Melting point determination. University of Calgary. [Link]

-

Halogen Bonds in Ligand–Protein Systems: Molecular Orbital Theory for Drug Design. National Institutes of Health. [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Measuring the Melting Point. Westlab Canada. [Link]

-

Halogenation of Pharmaceuticals Is an Impediment to Ready Biodegradability. MDPI. [Link]

-

The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry. [Link]

-

Solubility test/ Organic lab. YouTube. [Link]

-

FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion... ResearchGate. [Link]

-

Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. [Link]

-

H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para). YouTube. [Link]

-

Substituent Effects on Benzene Rings. ChemistryViews. [Link]

-

Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

-

Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. Preprints.org. [Link]

-

Electrophilic Substitution of Anilines - Explanation and FAQs. Testbook. [Link]

-

Electrophilic Substitution Reaction of Anilines. BYJU'S. [Link]

-

Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. [Link]

-

Med.chem sulfonamides. SlideShare. [Link]

-

FT-IR spectra of sulfonamide ligand 3a, zinc (II) complex (4a), copper... ResearchGate. [Link]

-

Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. The Royal Society of Chemistry. [Link]

-

FT-IR spectra of (a) chlorosulfonated PS and (b) thioureasulfonamide resin. ResearchGate. [Link]

-

Preferred protonation site of a series of sulfa drugs in the gas phase revealed by IR spectroscopy. ResearchGate. [Link]

-

Electrophilic Aromatic Substitution Reactions of Benzene Derivatives. Chemistry LibreTexts. [Link]

-

Sulfonamide as an Activating Group for the Synthesis of Poly(aryl ether sulfonamide)s by Nucleophilic Aromatic Substitution. ResearchGate. [Link]

-

Electrophilic substitution reactions of aniline. (Halogenation). YouTube. [Link]

-

Mass spectrometry of halogen-containing organic compounds. ResearchGate. [Link]

-

Reactions of Aniline. Chemistry Steps. [Link]

-

Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL. YouTube. [Link]

-

Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. National Institutes of Health. [Link]

-

Aromatic Sulfonamides. Journal of Synthetic Chemistry. [Link]

-

Intramolecular nucleophilic catalysis by the neighboring hydroxyl group in acid- and base-catalyzed hydrolysis of aromatic sulfonamides and sultones. Mechanism of intramolecular nucleophilic substitution at sulfonyl sulfur. ACS Publications. [Link]

-

Novel benzenesulfonamides containing a dual triazole moiety with selective carbonic anhydrase inhibition and anticancer activity. National Institutes of Health. [Link]

-

Targeting Metabolic and pH Regulatory Pathways in Cancer via Dual Inhibition of Nicotinamide Phosphoribosyltransferase and Carbonic Anhydrases IX and XII. ACS Publications. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

- 3. ajchem-b.com [ajchem-b.com]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. Med.chem sulfonamides | PPT [slideshare.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Halogen Bonds in Ligand–Protein Systems: Molecular Orbital Theory for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. westlab.com [westlab.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 17. youtube.com [youtube.com]

- 18. www1.udel.edu [www1.udel.edu]

- 19. chem.ws [chem.ws]

- 20. testbook.com [testbook.com]

- 21. byjus.com [byjus.com]

- 22. researchgate.net [researchgate.net]

- 23. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]

- 24. m.youtube.com [m.youtube.com]

- 25. Substituent Effects on Benzene Rings - ChemistryViews [chemistryviews.org]

- 26. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 27. chem.libretexts.org [chem.libretexts.org]

- 28. researchgate.net [researchgate.net]

- 29. researchgate.net [researchgate.net]

- 30. rsc.org [rsc.org]

- 31. researchgate.net [researchgate.net]

- 32. pdf.benchchem.com [pdf.benchchem.com]

- 33. chem.libretexts.org [chem.libretexts.org]

- 34. chem.libretexts.org [chem.libretexts.org]

- 35. researchgate.net [researchgate.net]

- 36. youtube.com [youtube.com]

- 37. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 38. Novel benzenesulfonamides containing a dual triazole moiety with selective carbonic anhydrase inhibition and anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 39. pubs.acs.org [pubs.acs.org]

- 40. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 3-Amino-2-bromo-5-chlorobenzene-1-sulfonamide: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Amino-2-bromo-5-chlorobenzene-1-sulfonamide, a halogenated aromatic sulfonamide with potential applications in medicinal chemistry and drug discovery. While specific research on this particular molecule is emerging, this document consolidates its known properties and contextualizes its scientific relevance through established principles of sulfonamide chemistry. This guide covers the compound's molecular characteristics, proposes a general synthetic strategy based on established methodologies, and explores its potential therapeutic applications by drawing parallels with structurally related benzenesulfonamides. The information presented herein is intended to serve as a foundational resource for researchers interested in the synthesis and evaluation of novel sulfonamide-based compounds.

Compound Identification and Physicochemical Properties

This compound is a substituted aromatic sulfonamide. Its core structure consists of a benzene ring functionalized with an amino group, a bromine atom, a chlorine atom, and a sulfonamide group. These functional groups, particularly the halogen atoms and the sulfonamide moiety, are expected to significantly influence the molecule's physicochemical properties and biological activity.

| Property | Value | Source |

| Molecular Formula | C₆H₆BrClN₂O₂S | |

| Molecular Weight | 285.54 g/mol | |

| IUPAC Name | 3-amino-2-bromo-5-chlorobenzenesulfonamide | [1] |

| CAS Number | 1340319-74-5 | |

| Canonical SMILES | C1=C(C=C(C(=C1N)Br)S(=O)(=O)N)Cl | [1] |

| InChI | InChI=1S/C6H6BrClN2O2S/c7-6-4(9)1-3(8)2-5(6)13(10,11)12/h1-2H,9H2,(H2,10,11,12) | [1] |

| Monoisotopic Mass | 283.9022 Da | [1] |

Synthesis and Methodologies

A general, multi-step synthetic approach can be proposed, likely starting from a commercially available substituted aniline or benzene derivative. The key steps would involve chlorosulfonylation, amination, and potentially halogenation at specific stages.

General Experimental Protocol for Sulfonamide Synthesis

The following is a generalized protocol for the synthesis of a sulfonamide from a sulfonyl chloride and an amine, which could be adapted for the synthesis of the title compound or its analogues. This protocol is based on standard laboratory procedures for sulfonamide formation.[2]

Reaction:

Materials:

-

Appropriate substituted benzenesulfonyl chloride (1.0 eq)

-

Ammonia or an amine (2.0 eq or more)

-

Anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF))

-

Base (e.g., pyridine, triethylamine, if using an amine salt) (1.5 eq)

-

1M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the substituted benzenesulfonyl chloride (1.0 eq) in the chosen anhydrous solvent.

-

Amine Addition: Cool the solution to 0 °C using an ice bath. Slowly add the amine (at least 2.0 eq) or a solution of ammonia in an appropriate solvent to the stirred solution. If an amine salt is used, pre-mix it with a non-nucleophilic base like triethylamine or pyridine.

-

Reaction: Allow the reaction to warm to room temperature and stir for 6-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, dilute the reaction mixture with the solvent. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/water or Ethyl Acetate/Hexanes) to yield the pure sulfonamide.

Characterization

The synthesized sulfonamides can be characterized using standard analytical techniques:[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show characteristic signals for the aromatic protons and the N-H proton of the sulfonamide, which typically appears as a broad singlet. ¹³C NMR will confirm the carbon framework of the molecule.

-

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

-

Infrared (IR) Spectroscopy: Characteristic S=O stretching bands will be observed around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric).

Caption: Generalized workflow for the synthesis and characterization of sulfonamides.

Reactivity and Potential Applications in Drug Discovery

The chemical reactivity of this compound is dictated by its functional groups. The amino group can undergo acylation, alkylation, and diazotization reactions. The sulfonamide moiety is relatively stable but can be involved in complexation with metal ions, a key feature for its biological activity. The halogen substituents on the aromatic ring influence the electronic properties of the molecule and can serve as handles for further functionalization through cross-coupling reactions.

Therapeutic Potential as Enzyme Inhibitors

The benzenesulfonamide scaffold is a well-established pharmacophore in medicinal chemistry, with numerous drugs containing this moiety.[4] A primary mechanism of action for many sulfonamide-based drugs is the inhibition of metalloenzymes, where the sulfonamide group coordinates to the metal ion in the enzyme's active site.[5]

-

Carbonic Anhydrase Inhibition: Substituted benzenesulfonamides are classic inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[6] Certain CA isoforms, such as CA IX and XII, are overexpressed in various cancers and contribute to the acidic tumor microenvironment, promoting cancer cell proliferation and metastasis.[4][7] The development of isoform-selective CA inhibitors is an active area of research for novel anticancer therapies.[8] The substitution pattern on the benzene ring plays a crucial role in determining the inhibitory potency and selectivity.[6]

-

Other Metalloenzyme Inhibition: The sulfonamide group's ability to bind to metal ions makes it a versatile scaffold for designing inhibitors of other metalloenzymes, such as metallo-β-lactamases, which are involved in bacterial antibiotic resistance.[5]

Caption: Proposed mechanism of metalloenzyme inhibition by a sulfonamide-based compound.

Conclusion

This compound represents a promising, yet underexplored, chemical entity. Its structural features, particularly the presence of multiple halogen atoms and a primary sulfonamide group, suggest its potential as a valuable building block in the synthesis of novel therapeutic agents. Based on the well-documented activity of related benzenesulfonamides, this compound and its derivatives are attractive candidates for screening as inhibitors of metalloenzymes, with potential applications in oncology and infectious diseases. Further research is warranted to fully elucidate the synthesis, reactivity, and biological activity of this compound, which may pave the way for the development of new and effective therapeutics.

References

-

One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - NIH. (2023). Retrieved from [Link]

-

meta-Substituted benzenesulfonamide: a potent scaffold for the development of metallo-β-lactamase ImiS inhibitors - PMC - NIH. (2020). Retrieved from [Link]

-

Sulfonamide synthesis by S-N coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. (n.d.). Retrieved from [Link]

-

Diversely substituted sulfamides for fragment-based drug discovery of carbonic anhydrase inhibitors: synthesis and inhibitory profile - PMC - NIH. (n.d.). Retrieved from [Link]

-

Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - RSC Publishing. (2021). Retrieved from [Link]

-

This compound - PubChemLite. (n.d.). Retrieved from [Link]

-

4-Amino-3-bromo-5-chlorobenzene-1-sulfonamide | C6H6BrClN2O2S - PubChem. (n.d.). Retrieved from [Link]

-

[HALOGEN DERIVATIVES OF 2-AMINOBENZENESULFONAMIDE] - PubMed. (1964). Retrieved from [Link]

-

Understanding Flavin-Dependent Halogenase Reactivity via Substrate Activity Profiling - PMC - NIH. (n.d.). Retrieved from [Link]

Sources

- 1. PubChemLite - this compound (C6H6BrClN2O2S) [pubchemlite.lcsb.uni.lu]

- 2. benchchem.com [benchchem.com]

- 3. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. meta-Substituted benzenesulfonamide: a potent scaffold for the development of metallo-β-lactamase ImiS inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]

- 8. Diversely substituted sulfamides for fragment-based drug discovery of carbonic anhydrase inhibitors: synthesis and inhibitory profile - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 3-Amino-2-bromo-5-chlorobenzene-1-sulfonamide

Abstract: This technical guide provides a detailed analysis of the expected spectroscopic data for 3-Amino-2-bromo-5-chlorobenzene-1-sulfonamide (CAS No: 1340319-74-5). Designed for researchers and professionals in drug development and chemical synthesis, this document outlines the theoretical basis for interpreting the Infrared (IR), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS) data for this compound. Each section includes a detailed experimental protocol, a summary of predicted spectroscopic features, and an in-depth interpretation grounded in established chemical principles. This guide serves as a foundational reference for the characterization and quality control of this important chemical intermediate.

Molecular Structure and Overview

This compound is a polysubstituted aromatic compound with a molecular formula of C₆H₆BrClN₂O₂S and a monoisotopic mass of approximately 283.90 Da.[1] Its structure, featuring a sulfonamide group, an amino group, and two different halogen atoms on a benzene ring, gives rise to a distinct and predictable spectroscopic fingerprint. Understanding this fingerprint is crucial for verifying its synthesis and purity.

The strategic placement of electron-donating (–NH₂) and electron-withdrawing (–SO₂NH₂, –Br, –Cl) groups creates a unique electronic environment around the aromatic ring, which is key to interpreting its NMR spectra. Similarly, the various functional groups provide characteristic vibrational modes in IR spectroscopy and predictable fragmentation patterns in mass spectrometry.

Figure 1: Molecular Structure of this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The vibrational frequencies of bonds within the molecule correspond to absorptions in the mid-infrared region of the electromagnetic spectrum.

Experimental Protocol: Acquiring the IR Spectrum

For a solid sample such as this compound, the Attenuated Total Reflectance (ATR) or Potassium Bromide (KBr) pellet method is typically employed.

ATR-FTIR Protocol:

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Background Spectrum: Acquire a background spectrum of the empty, clean ATR crystal. This is crucial to correct for atmospheric and instrumental interferences.

-

Sample Application: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.[2]

-

Pressure Application: Apply consistent pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal. Insufficient pressure can lead to a weak and poorly resolved spectrum.

-

Data Acquisition: Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

KBr Pellet Protocol:

-

Sample Preparation: Grind 1-2 mg of the sample with approximately 100-200 mg of dry, IR-grade KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[1][3]

-

Pellet Formation: Transfer the powder to a pellet die and press it under high pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

-

Analysis: Place the pellet in the spectrometer's sample holder and acquire the spectrum. A background spectrum of a pure KBr pellet may be used for correction.[4]

Predicted IR Absorption Data

The following table summarizes the expected characteristic IR absorption bands for this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Amine (–NH₂) | N–H Symmetric & Asymmetric Stretch | 3400 - 3250 (two bands) | Medium |

| Sulfonamide (–SO₂NH₂) | N–H Stretch | ~3300 - 3200 | Medium |

| Aromatic C–H | C–H Stretch | 3100 - 3000 | Medium-Weak |

| Aromatic C=C | C=C Stretch | 1600 - 1450 (multiple bands) | Medium-Strong |

| Amine (–NH₂) | N–H Bend (Scissoring) | 1650 - 1580 | Medium-Strong |

| Sulfonamide (–SO₂NH₂) | S=O Asymmetric Stretch | 1370 - 1330 | Strong |

| Sulfonamide (–SO₂NH₂) | S=O Symmetric Stretch | 1180 - 1160 | Strong |

| C–N Stretch | Aromatic Amine | 1340 - 1250 | Medium-Strong |

| C–S Stretch | Aryl Sulfonamide | 930 - 900 | Medium |

| C–Cl Stretch | Aryl Halide | 1100 - 1000 | Strong |

| C–Br Stretch | Aryl Halide | 1075 - 1020 | Strong |

| Aromatic C–H | C–H Out-of-Plane Bend | 900 - 675 | Strong |

Note: These are approximate ranges and can be influenced by the solid-state packing and intermolecular interactions.

Interpretation of the IR Spectrum

The IR spectrum provides a clear signature for the key functional groups.

-

N–H Stretching Region (3400-3200 cm⁻¹): The primary amine (–NH₂) is expected to show two distinct bands corresponding to its asymmetric and symmetric N–H stretching modes. The secondary amine of the sulfonamide (–SO₂NH₂) will present a single N-H stretching band in this region, which may overlap with the primary amine signals.

-

Aromatic Region (3100-3000 cm⁻¹ and 1600-1450 cm⁻¹): Weak to medium bands above 3000 cm⁻¹ are characteristic of aromatic C–H stretching. Several sharp bands between 1600 cm⁻¹ and 1450 cm⁻¹ arise from the C=C stretching vibrations within the benzene ring.

-

Sulfonamide Group (1370-1160 cm⁻¹): The most prominent features in the spectrum will be two strong absorption bands corresponding to the asymmetric (~1350 cm⁻¹) and symmetric (~1170 cm⁻¹) stretching vibrations of the S=O bonds.[5][6][7] The presence of these intense bands is a definitive indicator of the sulfonamide group.

-

Fingerprint Region (< 1400 cm⁻¹): This region contains a wealth of structural information. The C–N stretching of the aromatic amine, C–S, C–Cl, and C–Br stretching vibrations will all appear here. Strong bands resulting from out-of-plane C–H bending are also expected, and their exact positions can sometimes give clues about the substitution pattern of the aromatic ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule.

Experimental Protocol: Acquiring NMR Spectra

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound for ¹H NMR (or 20-50 mg for ¹³C NMR) in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry 5 mm NMR tube.[8][9] The choice of solvent is critical as it can influence chemical shifts.[10][11][12] DMSO-d₆ is often a good choice for sulfonamides due to their polarity and the ability to observe exchangeable N-H protons.

-

Homogenization: Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent magnetic field distortions.

-

Referencing: An internal standard, typically tetramethylsilane (TMS) at 0.00 ppm, is used to reference the chemical shifts. Modern spectrometers often reference the spectra to the residual solvent signal (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Data Acquisition: Place the sample in the NMR spectrometer. The instrument is "locked" onto the deuterium signal of the solvent and the magnetic field is "shimmed" to achieve maximum homogeneity. Standard acquisition parameters are then used to collect the ¹H and ¹³C spectra.

Predicted ¹H NMR Data (in DMSO-d₆)

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Ar–H (H-6) | 7.5 - 7.8 | Doublet (d) | J = ~2.5 Hz | 1H |

| Ar–H (H-4) | 7.2 - 7.5 | Doublet (d) | J = ~2.5 Hz | 1H |

| –SO₂NH₂ | 7.0 - 7.5 | Broad Singlet (br s) | N/A | 2H |

| –NH₂ | 5.0 - 6.0 | Broad Singlet (br s) | N/A | 2H |

Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum is expected to be relatively simple, reflecting the two isolated aromatic protons and the exchangeable amine/sulfonamide protons.

-

Aromatic Protons (δ 7.2-7.8): The benzene ring has two remaining protons at positions C-4 and C-6. Due to the different neighboring substituents, they are chemically non-equivalent.

-

H-6: This proton is flanked by the electron-withdrawing sulfonamide and chlorine groups. It is expected to be the most deshielded aromatic proton.

-

H-4: This proton is positioned between the electron-donating amino group and the electron-withdrawing chlorine.

-

Splitting Pattern: These two protons are meta to each other. They will split each other into doublets with a small meta coupling constant (⁴J), typically around 2-3 Hz.

-

-

Exchangeable Protons (–NH₂ and –SO₂NH₂): The protons on the nitrogen atoms are acidic and readily exchange with each other and with any trace water in the solvent. This exchange process typically results in broad singlet signals. Their chemical shifts can vary significantly with concentration, temperature, and solvent. In DMSO-d₆, they are readily observed. The two protons of the –NH₂ group will appear as one broad signal, and the two protons of the –SO₂NH₂ group will appear as another.

Figure 2: ¹H-¹H meta-coupling relationship in the aromatic system.

Predicted ¹³C NMR Data (in DMSO-d₆)

| Carbon | Predicted Chemical Shift (δ, ppm) | Expected Intensity |

| C-3 (C–NH₂) | 145 - 155 | Medium |

| C-1 (C–SO₂NH₂) | 140 - 150 | Low (Quaternary) |

| C-5 (C–Cl) | 130 - 140 | Low (Quaternary) |

| C-6 (CH) | 125 - 135 | High |

| C-4 (CH) | 115 - 125 | High |

| C-2 (C–Br) | 110 - 120 | Low (Quaternary) |

Interpretation of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show six distinct signals, as all six carbons in the benzene ring are chemically non-equivalent.

-

Quaternary Carbons (C-1, C-2, C-3, C-5): The four carbons bearing substituents (C-SO₂NH₂, C-Br, C-NH₂, and C-Cl) are quaternary and will typically appear as weaker signals in the spectrum compared to the protonated carbons. Their chemical shifts are strongly influenced by the electronegativity and resonance effects of the attached group.

-

C-3 (C–NH₂): The strong electron-donating amino group will significantly shield this carbon, but its ipso-carbon shift will likely place it downfield.

-

C-1 (C–SO₂NH₂): The sulfonamide group is strongly electron-withdrawing, deshielding this carbon and shifting it downfield.

-

C-5 (C–Cl) & C-2 (C–Br): Halogens have a complex effect. While electronegative, they also have a "heavy atom effect" which can be shielding. C-Cl will be downfield of C-Br.

-

-

Protonated Carbons (C-4, C-6): These carbons are directly bonded to hydrogen and will show stronger signals. Their chemical shifts are influenced by the substituents at the ortho, meta, and para positions. The overall electronic environment suggests C-6 will be more deshielded than C-4.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues through fragmentation analysis.

Experimental Protocol: Acquiring the Mass Spectrum

Electron Ionization (EI) is a common technique for relatively small, volatile organic molecules.

-

Sample Introduction: The sample can be introduced via a direct insertion probe (for pure solids) or as the eluent from a Gas Chromatography (GC) column. The sample must be volatile and thermally stable.[13]

-

Ionization: In the ion source, the gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[14][15] This energy is sufficient to eject an electron from the molecule, forming a radical cation (M•⁺), known as the molecular ion.

-

Fragmentation: The high energy of the ionization process causes the molecular ion to be in a high-energy state, leading to extensive and reproducible fragmentation.[16]

-

Analysis: The resulting ions (the molecular ion and its fragments) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their m/z ratio.

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.

Predicted Mass Spectrometry Data (EI)

| Ion | Predicted m/z | Identity | Notes |

| [M]•⁺ | 284/286/288 | Molecular Ion | Isotopic pattern for Br and Cl is key |

| [M - SO₂]•⁺ | 220/222/224 | Loss of Sulfur Dioxide | Common fragmentation for aromatic sulfonamides |

| [M - SO₂NH₂]⁺ | 205/207/209 | Loss of Sulfonamide Radical | Cleavage of the C–S bond |

| [SO₂NH₂]⁺ | 80 | Sulfonamide Fragment |

Interpretation of the Mass Spectrum

-

Molecular Ion (M•⁺): The most critical feature is the molecular ion peak. Due to the natural abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion will appear as a cluster of peaks. The expected pattern for a molecule containing one Br and one Cl atom is three main peaks at M, M+2, and M+4. The relative intensities of these peaks (approximately 100:125:40) are a definitive signature for the presence of these two halogens. The nominal mass would be centered around m/z 284.

-

Key Fragmentation Pathways: Aromatic sulfonamides are known to undergo characteristic fragmentations.

-

Loss of SO₂: A very common fragmentation pathway involves the rearrangement and elimination of a neutral sulfur dioxide molecule (SO₂, 64 Da).[17][18][19] This would result in a significant ion cluster around m/z 220.

-

C–S Bond Cleavage: Direct cleavage of the C–S bond can lead to the loss of the •SO₂NH₂ radical (79 Da), giving an ion cluster around m/z 205.

-

Figure 3: Proposed primary fragmentation pathways in EI-MS.

Conclusion

The combination of IR, NMR, and Mass Spectrometry provides a comprehensive and unambiguous characterization of this compound. The strong S=O stretching bands in the IR confirm the sulfonamide group. Mass spectrometry validates the molecular weight and elemental composition through the characteristic isotopic pattern of bromine and chlorine. Finally, ¹H and ¹³C NMR spectroscopy elucidate the precise arrangement of atoms, confirming the substitution pattern on the aromatic ring. This guide provides the theoretical foundation and expected data that can be used to verify the identity and purity of this compound in a research or industrial setting.

References

-

PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

-

Sun, M., Dai, W., & Liu, D. Q. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of mass spectrometry, 43(3), 383–393. Available from: [Link]

-

Organomation. NMR Sample Preparation: The Complete Guide. Available from: [Link]

-

University of Alberta. NMR Sample Preparation. Available from: [Link]

-

University of California, Los Angeles. Sample preparation for FT-IR. Available from: [Link]

-

Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. Available from: [Link]

-

Sun, M., et al. (2007). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO2 via rearrangement. Journal of Mass Spectrometry. Available from: [Link]

-

ResearchGate. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. Available from: [Link]

-

Reddit. How does solvent choice effect chemical shift in NMR experiments?. r/chemhelp. Available from: [Link]

-

Taylor & Francis Online. Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Available from: [Link]

-

J-Stage. Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. Available from: [Link]

-

Virginia Tech. Sample Preparation – FT-IR/ATR. Polymer Chemistry Characterization Lab. Available from: [Link]

-

LC-MS.com. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis. Available from: [Link]

-

ResearchGate. IR spectra of polymorphs of molecules 1 (a) and 6 (b). Available from: [Link]

-

ACS Publications. Infrared Spectra of Sulfones and Related Compounds. Analytical Chemistry. Available from: [Link]

-

Iowa State University. Mass Spectrometry Tutorial. Chemical Instrumentation Facility. Available from: [Link]

-

Chemistry LibreTexts. 3.1: Electron Ionization. Available from: [Link]

-

Royal Society of Chemistry. The infrared spectra of some sulphonamides. Journal of the Chemical Society. Available from: [Link]

Sources

- 1. drawellanalytical.com [drawellanalytical.com]

- 2. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 3. eng.uc.edu [eng.uc.edu]

- 4. Sampling Techniques for FTIR Spectroscopy - JASCO [jascoinc.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. The infrared spectra of some sulphonamides - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 8. organomation.com [organomation.com]

- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 10. reddit.com [reddit.com]

- 11. tandfonline.com [tandfonline.com]

- 12. jstage.jst.go.jp [jstage.jst.go.jp]

- 13. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

- 14. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

- 17. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. sci-hub.ru [sci-hub.ru]

- 19. researchgate.net [researchgate.net]

Discovery and history of 3-Amino-2-bromo-5-chlorobenzene-1-sulfonamide

An In-Depth Technical Guide to the Synthesis and Potential Applications of 3-Amino-2-bromo-5-chlorobenzene-1-sulfonamide

Abstract

This technical guide provides a comprehensive overview of this compound, a halogenated aromatic sulfonamide with significant potential as a versatile building block in medicinal chemistry and drug discovery. While a detailed historical record of its specific discovery is not prominent in the literature, this document establishes its scientific context within the storied history of sulfonamide-based therapeutics. We present a robust, proposed synthetic pathway, complete with detailed experimental protocols, based on established and reliable organic chemistry transformations. Furthermore, this guide outlines standard characterization methodologies and explores the potential applications of this multi-functionalized scaffold in the synthesis of novel chemical entities for pharmaceutical and agrochemical research. This document is intended for researchers, chemists, and professionals in the field of drug development seeking to leverage complex, functionalized intermediates.

Introduction: The Scientific Context of Aromatic Sulfonamides

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, a journey that began with the discovery of its antibacterial properties in the 1930s.[1][2] Compounds like sulfadiazine and sulfamethoxazole became frontline therapies against bacterial infections and are still included in the World Health Organization's list of essential medicines.[1] The R-SO₂-NR'₂ moiety is a powerful pharmacophore, capable of acting as a bioisostere for other functional groups and forming critical hydrogen bonds with biological targets. This versatility has led to the development of sulfonamide-containing drugs for a wide range of applications, including diuretics, antivirals (e.g., tipranavir for HIV), and anticancer agents.[1][2]

The strategic placement of halogen atoms on aromatic rings is another key principle in drug design. Halogens, such as bromine and chlorine, can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins. This compound is a prime example of a molecule designed for synthetic utility. It possesses three distinct functional groups, each with unique reactivity:

-

An amino group , which can be acylated or diazotized for further functionalization.

-

A bromine atom , ideally positioned for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).[3]

-

A sulfonamide group , the core pharmacophore, which can also be a site for N-alkylation.

This trifecta of functionality makes the title compound a highly valuable, albeit niche, starting material for generating diverse libraries of complex molecules for biological screening.

Proposed Retrosynthetic Analysis and Synthetic Pathway

The forward synthesis involves four key stages:

-

Protection of the reactive aniline nitrogen to prevent unwanted side reactions during the aggressive chlorosulfonylation step.

-

Electrophilic Aromatic Substitution to install the chlorosulfonyl group.

-

Nucleophilic Substitution to convert the sulfonyl chloride into the desired primary sulfonamide.

-

Deprotection to unmask the aniline amino group and yield the final product.

Caption: Proposed multi-step synthesis of the target compound.

Detailed Experimental Protocols

The following protocols are designed as a robust starting point for laboratory synthesis. Researchers should adhere to all standard safety precautions for handling the listed reagents.

Step 1: Synthesis of N-(2-bromo-5-chlorophenyl)acetamide (Amine Protection)

-

Rationale: The amino group of the starting material is a potent nucleophile and is also activating. Protecting it as an acetamide prevents it from reacting with chlorosulfonic acid and moderates its directing effect, ensuring the sulfonyl group is installed at the correct position (para to the amide).

-

Procedure:

-

To a stirred solution of 2-bromo-5-chloroaniline (1.0 eq) in glacial acetic acid (5 mL per gram of aniline) at room temperature, add acetic anhydride (1.1 eq) dropwise.

-

Heat the reaction mixture to 50-60 °C and stir for 1 hour. Monitor the reaction completion by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it slowly into a beaker of ice water with vigorous stirring.

-

The white precipitate of N-(2-bromo-5-chlorophenyl)acetamide is collected by vacuum filtration.

-

Wash the solid with cold water until the filtrate is neutral and dry the product in a vacuum oven. The product is typically of high purity and can be used in the next step without further purification.

-

Step 2: Synthesis of 4-Acetamido-3-bromo-5-chlorobenzene-1-sulfonyl chloride

-

Rationale: This is a classic electrophilic aromatic substitution. Chlorosulfonic acid serves as both the reagent and the solvent. The reaction must be conducted under anhydrous conditions and with careful temperature control due to the reagent's high reactivity.

-

Procedure:

-

In a flask equipped with a dropping funnel and a gas trap, cool chlorosulfonic acid (5.0 eq) to 0 °C in an ice-salt bath.

-

Add N-(2-bromo-5-chlorophenyl)acetamide (1.0 eq) in small portions over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to 60-70 °C for 2-3 hours until gas evolution (HCl) ceases.

-

Cool the reaction mixture to room temperature and pour it carefully and slowly onto crushed ice with vigorous stirring.

-

The resulting solid sulfonyl chloride is collected by vacuum filtration, washed with copious amounts of ice-cold water, and dried under vacuum.

-

Step 3: Synthesis of N-(2-Bromo-5-chloro-4-sulfamoylphenyl)acetamide

-

Rationale: The highly reactive sulfonyl chloride is converted to the stable sulfonamide via nucleophilic attack by ammonia. Using concentrated ammonium hydroxide provides a high concentration of the nucleophile.

-

Procedure:

-

Add the crude 4-Acetamido-3-bromo-5-chlorobenzene-1-sulfonyl chloride (1.0 eq) portion-wise to a stirred solution of concentrated ammonium hydroxide (10 eq) cooled in an ice bath.

-

Stir the resulting suspension vigorously at room temperature for 1-2 hours.

-

Collect the solid product by vacuum filtration.

-

Wash the product with cold water and then recrystallize from an ethanol/water mixture to afford pure N-(2-Bromo-5-chloro-4-sulfamoylphenyl)acetamide.

-

Step 4: Synthesis of this compound (Deprotection)

-

Rationale: The final step is the hydrolysis of the acetamide protecting group under acidic conditions to reveal the free amine.

-

Procedure:

-

Suspend N-(2-Bromo-5-chloro-4-sulfamoylphenyl)acetamide (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid (e.g., a 1:1 v/v mixture).

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Cool the reaction mixture and neutralize it carefully with a saturated solution of sodium bicarbonate.

-

The precipitated crude product is collected by filtration, washed with water, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent system like ethanol or acetone/hexane to yield the final product.

-

Characterization and Self-Validating Protocols

To ensure the identity and purity of the synthesized this compound, a complete analytical characterization is required. The protocols are self-validating; the expected spectral data for each intermediate should be confirmed before proceeding to the next step.

| Analysis Technique | Expected Data for Final Product |

| ¹H NMR (DMSO-d₆) | Signals corresponding to aromatic protons, a broad singlet for the NH₂ protons, and a singlet for the SO₂NH₂ protons. Chemical shifts will be influenced by the electronic effects of the substituents. |

| ¹³C NMR (DMSO-d₆) | Six distinct signals for the aromatic carbons, with chemical shifts indicating the positions relative to the Br, Cl, NH₂, and SO₂NH₂ groups. |

| IR Spectroscopy (KBr) | Characteristic peaks for N-H stretching of both the amino and sulfonamide groups (~3300-3500 cm⁻¹), S=O stretching (~1350 and 1160 cm⁻¹), and C-Br/C-Cl stretching in the fingerprint region. |

| Mass Spectrometry (ESI) | A molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the calculated molecular weight (C₆H₆BrClN₂O₂S ≈ 285.55 g/mol ), with a characteristic isotopic pattern due to the presence of Br and Cl.[7] |

| Elemental Analysis | Calculated: C, 25.24%; H, 2.12%; N, 9.81%. Found values should be within ±0.4% of the calculated values. |

Potential Applications and Future Research

The true value of this compound lies in its potential as a versatile synthetic intermediate. The distinct reactivity of its functional groups allows for selective, sequential modifications to build molecular complexity.

Caption: Potential reaction pathways for the title compound.

-

Medicinal Chemistry: This scaffold is an excellent starting point for synthesizing inhibitors of enzymes like carbonic anhydrase or kinases, where the sulfonamide group can act as a zinc-binding group or a hydrogen bond donor/acceptor. The aromatic core can be elaborated via cross-coupling reactions to explore structure-activity relationships (SAR).[8]

-

Agrochemicals: Many herbicides and fungicides contain sulfonamide or halogenated aniline moieties. This compound could serve as a precursor for novel crop protection agents.[9]

-

Materials Science: The amino group can be used to incorporate this molecule into polymers or as a precursor for dyes and pigments, leveraging the unique electronic properties imparted by the halogen substituents.[9]

Future research should focus on exploring these derivatization pathways to generate novel compound libraries and screen them for biological activity. The development of one-pot or flow-chemistry-based syntheses could further enhance the utility of this valuable building block.

References

- Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides.

- Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. WUR eDepot.

- 2-BROMO-5-CHLOROANILINE 823-57-4 wiki. Guidechem.

- Uses of 2-Bromo-5-chloroaniline as a synthetic intermedi